Ethyl 3-(furan-2-yl)-2-isothiocyanatoprop-2-enoate
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Overview
Description
Ethyl 3-(furan-2-yl)-2-isothiocyanatoprop-2-enoate is an organic compound that features a furan ring, an isothiocyanate group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(furan-2-yl)-2-isothiocyanatoprop-2-enoate typically involves the reaction of ethyl 3-(furan-2-yl)propanoate with thiophosgene under controlled conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which is then esterified to yield the final product. The reaction conditions often include the use of an inert solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and recrystallization may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(furan-2-yl)-2-isothiocyanatoprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The isothiocyanate group can be reduced to form corresponding amines.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like alcohols, amines, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(furan-2-yl)-2-isothiocyanatoprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its reactive functional groups
Mechanism of Action
The mechanism of action of Ethyl 3-(furan-2-yl)-2-isothiocyanatoprop-2-enoate involves its interaction with various molecular targets. The isothiocyanate group is known to react with nucleophilic sites in proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function. The furan ring can also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(furan-2-yl)propanoate: Similar structure but lacks the isothiocyanate group.
Furfuryl alcohol: Contains a furan ring but has a hydroxyl group instead of an ester and isothiocyanate group.
Furfurylamine: Contains a furan ring and an amine group instead of an ester and isothiocyanate group
Uniqueness
Ethyl 3-(furan-2-yl)-2-isothiocyanatoprop-2-enoate is unique due to the presence of both an isothiocyanate group and an ester functional group attached to a furan ring.
Properties
CAS No. |
857295-89-7 |
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Molecular Formula |
C10H9NO3S |
Molecular Weight |
223.25 g/mol |
IUPAC Name |
ethyl 3-(furan-2-yl)-2-isothiocyanatoprop-2-enoate |
InChI |
InChI=1S/C10H9NO3S/c1-2-13-10(12)9(11-7-15)6-8-4-3-5-14-8/h3-6H,2H2,1H3 |
InChI Key |
KLQHNBFAVFCTTI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CO1)N=C=S |
Origin of Product |
United States |
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